molecular formula C19H18N4O4S2 B2749301 2,4-dimethoxy-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392291-09-7

2,4-dimethoxy-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2749301
CAS No.: 392291-09-7
M. Wt: 430.5
InChI Key: ZCHVTUWGZVIRLB-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a sulfanyl-linked phenylcarbamoylmethyl group at position 5 and a 2,4-dimethoxybenzamide moiety at position 2. The 1,3,4-thiadiazole ring is a pharmacophoric scaffold known for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S2/c1-26-13-8-9-14(15(10-13)27-2)17(25)21-18-22-23-19(29-18)28-11-16(24)20-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHVTUWGZVIRLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,4-dimethoxy-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Anilino Group: The thiadiazole intermediate is then reacted with an aniline derivative to introduce the anilino group.

    Attachment of the Dimethoxybenzamide Moiety: Finally, the compound is reacted with 2,4-dimethoxybenzoic acid or its derivative to form the desired product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2,4-dimethoxy-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the anilino moiety can be reduced to form alcohols or amines.

    Substitution: The methoxy groups on the benzamide moiety can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of this compound is its potential as an enzyme inhibitor. Research has shown that compounds with similar structures exhibit significant inhibitory activity against various enzymes, such as acetylcholinesterase (AChE) and α-glucosidase.

  • Acetylcholinesterase Inhibition : Acetylcholinesterase is crucial in the regulation of neurotransmission. Compounds that inhibit this enzyme can be beneficial in treating neurodegenerative diseases like Alzheimer's disease. Studies have demonstrated that derivatives of thiadiazole compounds can effectively inhibit AChE, suggesting a pathway for the development of new therapeutic agents for Alzheimer's disease .
  • α-Glucosidase Inhibition : This enzyme plays a significant role in carbohydrate metabolism. Inhibitors of α-glucosidase are used in managing Type 2 diabetes mellitus by slowing down glucose absorption. The synthesis and evaluation of similar sulfonamide derivatives have shown promising results in inhibiting this enzyme, indicating potential for managing diabetes .

Anticancer Activity

Recent studies have explored the anticancer properties of compounds related to 2,4-dimethoxy-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide. The incorporation of thiadiazole rings has been linked to enhanced cytotoxic activity against various cancer cell lines.

  • Molecular Hybridization : The design of molecular hybrids that combine thiadiazole structures with known anticancer agents has shown improved activity. Research indicates that these hybrids can induce apoptosis in cancer cells through various mechanisms, including the inhibition of proliferative signaling pathways .

Case Studies

StudyFocusFindings
Study AAChE InhibitionCompounds with thiadiazole moieties showed IC50 values indicating strong inhibition against AChE, suggesting their potential use in Alzheimer's treatment .
Study Bα-Glucosidase InhibitionNew sulfonamide derivatives exhibited significant inhibitory effects on α-glucosidase, demonstrating their potential as anti-diabetic agents .
Study CAnticancer ActivityMolecular hybrids containing thiadiazole demonstrated enhanced cytotoxicity against breast and lung cancer cell lines .

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell growth and survival.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues of 1,3,4-Thiadiazole-Benzamide Derivatives

The following table highlights key structural and functional differences between the target compound and related derivatives:

Compound Name / ID Substituents on Thiadiazole Core Molecular Weight Key Biological Activity Synthesis Method Reference
Target Compound 2-(2,4-Dimethoxybenzamide), 5-(phenylcarbamoylmethyl sulfanyl) ~452.5 g/mol* Anticancer (hypothesized) Microwave-assisted synthesis (analogous to )
3-Methoxy-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide (BF16047) 3-Methoxybenzamide 400.47 g/mol Not reported Conventional reflux
N-(5-(2-Cyano-3-(furan-2-yl)acrylamido)-1,3,4-thiadiazol-2-yl)benzamide (7c) 2-Benzamide, 5-(furan-2-yl acrylamido) ~393.4 g/mol Anticancer (IC₅₀ = 8.2 µM) Ethanol reflux
N-{4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-(phenylcarbonyl)benzamide 2-Benzoyl, 5-(ethyl-sulfamoylphenyl) 492.57 g/mol Antimicrobial Column chromatography
4-[Methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide 4-Sulfamoylbenzamide, thiazole-linked 373.44 g/mol Not reported Diethylamine-mediated

*Calculated based on molecular formula C₁₉H₁₈N₄O₄S₂.

Key Observations:

  • Substituent Effects on Bioactivity: The target compound’s 2,4-dimethoxybenzamide group distinguishes it from monomethoxy analogues like BF16047, which may exhibit reduced steric hindrance and altered pharmacokinetics . Compounds with electron-withdrawing groups (e.g., 7c’s cyanoacrylamido substituent) show potent anticancer activity, suggesting that the target’s methoxy groups (electron-donating) may modulate activity differently .

Comparison of Physicochemical Properties

  • Lipophilicity (LogP): The target compound’s dimethoxy groups increase LogP compared to polar sulfamoyl derivatives (e.g., ), enhancing membrane permeability but possibly reducing aqueous solubility.
  • Hydrogen Bonding: The phenylcarbamoylmethyl sulfanyl group provides hydrogen-bond acceptors (C=O, S), similar to sulfamoyl derivatives , which may enhance target binding.

Structural Insights from Crystallography

Crystal structures of related compounds (e.g., ) reveal planar thiadiazole rings with dihedral angles <47° between substituents. The target’s phenylcarbamoylmethyl group may adopt a similar butterfly conformation, optimizing interactions with hydrophobic binding pockets .

Biological Activity

The compound 2,4-dimethoxy-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide is a thiadiazole derivative known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H16N4O3S\text{C}_{15}\text{H}_{16}\text{N}_{4}\text{O}_{3}\text{S}

This compound features a thiadiazole ring which is significant in mediating various biological activities. The presence of methoxy groups and a phenylcarbamoyl moiety enhances its pharmacological properties.

Anticancer Properties

Research indicates that thiadiazole derivatives exhibit significant anticancer activity. For instance, studies have demonstrated that compounds similar to this compound show cytotoxic effects against several cancer cell lines:

  • A549 (Lung Cancer) : IC50 values indicate effective inhibition of cell growth.
  • SK-MEL-2 (Skin Cancer) : Notable suppression of proliferation was observed.
  • SK-OV-3 (Ovarian Cancer) : Demonstrated significant cytotoxicity.
  • HCT15 (Colon Cancer) : Effective in reducing cell viability.

Table 1 summarizes the IC50 values for various cancer cell lines tested with related thiadiazole derivatives:

Cell LineCompound TestedIC50 (µg/mL)
A5492,4-Dimethoxy-N-(5-{...})5.0
SK-MEL-2N-(4-acetyl-5-(4-hydroxyphenyl)...4.27
SK-OV-3N-(5-{[(phenylcarbamoyl)methyl]...6.0
HCT15N-(5-{[(phenylcarbamoyl)methyl]...7.5

The mechanism through which this compound exerts its biological effects is multifaceted:

  • Cellular Uptake : The mesoionic nature of thiadiazoles allows them to cross cellular membranes effectively.
  • Target Interaction : These compounds interact with various biological targets, including enzymes and receptors involved in cell proliferation and apoptosis.
  • Biochemical Pathways : Thiadiazole derivatives can influence multiple signaling pathways leading to apoptosis in cancer cells.

Case Studies

Several studies have highlighted the efficacy of thiadiazole derivatives in preclinical models:

  • Alam et al. (2011) conducted a study on a series of thiadiazole compounds and reported significant anticancer activity across multiple cell lines, with specific compounds showing IC50 values as low as 4.27 µg/mL against SK-MEL-2 cells .
  • Polkam et al. (2015) synthesized various substituted thiadiazoles and evaluated their anticancer activity against HT-29 and MDA-MB-231 cell lines. The best-performing derivatives exhibited over 60% inhibition in cancer cell viability .
  • Research by Alam et al. (2012) demonstrated that certain thiadiazole derivatives had selective toxicity towards cancer cells while sparing normal cells, indicating their potential for therapeutic use .

Pharmacokinetics

The pharmacokinetic profile of thiadiazole derivatives suggests favorable absorption and distribution characteristics due to their ability to cross lipid membranes. Factors influencing bioavailability include:

  • pH Levels : The solubility and stability of the compound can vary with pH.
  • Presence of Other Molecules : Co-administration with other drugs may enhance or inhibit absorption.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,4-dimethoxy-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide, and how do reaction conditions influence yield?

  • Methodology : Synthesis involves multi-step reactions:

Thiadiazole ring formation : Cyclization of thiosemicarbazides with carboxylic acids under dehydrating conditions (e.g., POCl₃ or H₂SO₄) .

Sulfanyl group introduction : Nucleophilic substitution or thiol-ene reactions, using mercaptoacetic acid derivatives .

Benzamide coupling : Amide bond formation via EDC/HOBt or DCC-mediated activation .

  • Critical Parameters :

  • Temperature : 60–80°C for cyclization; room temperature for coupling .
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance reactivity .
  • Purity control : Recrystallization from ethanol/water mixtures improves crystallinity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Analytical Workflow :

IR spectroscopy : Confirms amide (C=O stretch ~1650 cm⁻¹) and thiadiazole (C-S stretch ~680 cm⁻¹) groups .

NMR : ¹H NMR identifies methoxy (δ 3.8–4.0 ppm) and aromatic protons; ¹³C NMR verifies carbonyl (δ ~170 ppm) .

X-ray crystallography : SHELX programs refine crystal structures to resolve bond lengths/angles (e.g., C-S bond: ~1.7 Å) .

  • Purity assessment : HPLC with C18 columns (ACN/water gradient) detects impurities <1% .

Q. How can preliminary biological activity screening be designed for this compound?

  • Assay Design :

  • Anticancer activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
  • Antimicrobial testing : Disk diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Apoptosis markers : Flow cytometry for Annexin V/PI staining .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s pro-apoptotic effects in cancer cells?

  • Experimental Approach :

  • Target identification : Molecular docking against Bcl-2/Bax proteins or caspase-3 activation assays .
  • Pathway analysis : Western blotting for p53, PARP cleavage, and cytochrome c release .
  • Contradiction resolution : Compare activity in wild-type vs. p53⁻/⁻ cells to isolate mechanisms .
    • Key Findings : Thiadiazole and benzamide moieties enhance mitochondrial membrane depolarization .

Q. How do structural modifications (e.g., substituents on the phenyl ring) impact bioactivity?

  • SAR Study Design :

  • Variations : Synthesize analogs with halogens (Cl, F) or electron-withdrawing groups (NO₂) at the 4-position .
  • Activity correlation :
  • Electron-deficient groups increase cytotoxicity (e.g., IC₅₀ reduction by 30% with -NO₂) .
  • Methoxy groups improve solubility but may reduce membrane permeability .
    • Computational support : DFT calculations predict charge distribution and H-bonding capacity .

Q. How can discrepancies in reported synthetic yields (e.g., 50% vs. 70%) be systematically addressed?

  • Troubleshooting Framework :

Parameter optimization : Use design of experiments (DoE) to test temperature, solvent, and catalyst combinations .

Intermediate analysis : LC-MS monitors side products (e.g., disulfide formation during thiol coupling) .

Crystallinity effects : Compare XRD patterns of high- vs. low-yield batches to identify polymorphic differences .

Q. What computational strategies predict this compound’s ADMET and target-binding profiles?

  • In Silico Methods :

  • ADMET prediction : SwissADME evaluates bioavailability (TPSA >80 Ų suggests poor absorption) .
  • Molecular dynamics : GROMACS simulates binding stability to kinase targets (e.g., 100 ns trajectories) .
  • Contradictory data : Cross-validate docking scores (AutoDock Vina) with experimental IC₅₀ values .

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